molecular formula C18H19N5O3 B2429427 (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1234944-66-1

(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2429427
CAS No.: 1234944-66-1
M. Wt: 353.382
InChI Key: ASBTVXILYSUFOW-UHFFFAOYSA-N
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Description

(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(furan-2-yl)methanone: is a complex organic compound featuring a piperazine ring, an oxadiazole ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the oxadiazole ring. One common approach is the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often require the use of strong bases and heating to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid

  • Reduction: : Piperazine derivatives

  • Substitution: : Various substituted piperazines

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: : It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets. The presence of the oxadiazole and piperazine rings suggests that it may interact with enzymes or receptors in biological systems, potentially leading to therapeutic effects.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds include other oxadiazoles and piperazines, which are known for their diverse biological activities. the presence of the furan ring in this compound adds an additional layer of complexity and potential functionality.

List of Similar Compounds

  • Oxadiazoles: : Various derivatives with different substituents on the oxadiazole ring.

  • Piperazines: : Piperazine derivatives with different functional groups.

  • Furans: : Furan derivatives with various substituents.

Properties

IUPAC Name

[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-2-16-20-17(21-26-16)13-5-6-15(19-12-13)22-7-9-23(10-8-22)18(24)14-4-3-11-25-14/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBTVXILYSUFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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